[1-(5-Bromothiophen-2-yl)ethyl](prop-2-yn-1-yl)amine
Description
1-(5-Bromothiophen-2-yl)ethylamine is a brominated thiophene derivative featuring an ethylamine backbone substituted with a propargyl (prop-2-yn-1-yl) group. The 5-bromothiophene moiety introduces electron-rich aromatic characteristics, while the propargyl group confers reactivity toward click chemistry (e.g., CuAAC reactions).
Properties
IUPAC Name |
N-[1-(5-bromothiophen-2-yl)ethyl]prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS/c1-3-6-11-7(2)8-4-5-9(10)12-8/h1,4-5,7,11H,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVBLTKPYAIKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Thiophene
The initial step involves selective bromination of thiophene to obtain 5-bromothiophene:
- Reagents: Bromine (Br2) or brominating agents such as N-bromosuccinimide (NBS), pyridinium hydrobromide, or hydrogen bromide.
- Solvent: Organic solvents like toluene, glacial acetic acid, ethylene dichloride, or acetonitrile.
- Conditions: Controlled low temperatures (typically 0 to 10 °C) to ensure regioselectivity and minimize side reactions.
- Procedure: Brominating agent is added dropwise to thiophene under stirring, followed by insulation and reaction for 2–6 hours.
- Workup: After reaction completion, layering and precipitation occur, and the product is purified by vacuum distillation at 45–47 °C under reduced pressure (~1.73 kPa).
- Yield: High yields (~90–95%) reported for 5-bromothiophene.
Formation of 1-(5-Bromothiophen-2-yl)ethylamine Intermediate
Two main approaches are reported:
-
- 5-Bromothiophene is converted to a Grignard reagent by reaction with magnesium chips in anhydrous solvents such as ether, tetrahydrofuran (THF), or toluene.
- The Grignard reagent reacts with ethylene oxide or an appropriate aldehyde to introduce the ethylamine side chain.
- Acidification with dilute sulfuric acid (pH < 1) and antioxidant addition follow.
- Purification involves layering, precipitation, and vacuum distillation at 108–110 °C under reduced pressure.
- Molar ratios: magnesium to 5-bromothiophene at ~1:1.6; solvent to 5-bromothiophene weight ratio ~0.2–0.5:1.
Schiff Base Condensation and Reduction:
- 5-Bromothiophene-2-carbaldehyde reacts with an amine (e.g., diethylenetriamine) in ethanol under reflux to form a Schiff base intermediate.
- Subsequent reduction or nucleophilic substitution introduces the ethylamine group.
- This method allows for stereochemical control and is monitored by thin-layer chromatography (TLC).
Propargylation to Form the Target Compound
- Nucleophilic substitution of the amine nitrogen with propargyl bromide is performed.
- Solvent: Anhydrous dimethylformamide (DMF) or similar polar aprotic solvents.
- Base: Potassium carbonate (K₂CO₃) or similar bases to deprotonate the amine and promote substitution.
- Conditions: Reaction carried out under inert atmosphere, typically at room temperature or slightly elevated temperatures.
- Purification: Column chromatography using silica gel with ethyl acetate/hexane mixtures as eluents.
- Monitoring: TLC to track reaction progress.
- Key Parameters: Stoichiometry optimized (e.g., aldehyde-to-amine ratio ~1:1.2) to minimize side products.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Key Notes | Yield / Purity |
|---|---|---|---|---|
| 1 | Bromination | Thiophene + Br2 or NBS; solvent: toluene or acetic acid; 0–10 °C; 2–6 h | Controlled temp for regioselectivity; vacuum distillation purification | ~90–95% |
| 2 | Grignard Reaction / Schiff Base Formation | 5-Bromothiophene + Mg (Grignard) in ether/THF; acidification; or aldehyde + amine condensation in ethanol reflux | Anhydrous conditions; antioxidant addition; TLC monitoring | High, depending on method |
| 3 | Nucleophilic Substitution (Propargylation) | Propargyl bromide + amine in DMF; K₂CO₃ base; room temp; inert atmosphere | Column chromatography purification; stoichiometry optimization | High purity after purification |
Research Findings and Optimization Notes
- Temperature control during bromination is critical to avoid polybromination or undesired regioisomers.
- Use of anhydrous solvents in Grignard and propargylation steps prevents side reactions such as hydrolysis.
- Stoichiometric balance in propargylation avoids over-alkylation or formation of quaternary ammonium salts.
- Purification techniques such as column chromatography and vacuum distillation are essential for isolating the target compound with high purity.
- Spectroscopic monitoring (TLC, NMR, IR) is employed throughout to confirm intermediate and product formation.
- Scale-up considerations include continuous flow reactors for bromination and automated platforms for alkylation steps to improve yield and reproducibility.
Characterization Techniques Relevant to Preparation
- Infrared Spectroscopy (IR): Identification of amine N–H stretches (~3300 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of bromothiophene (δ ~6.8–7.2 ppm for thiophene protons) and propargyl group (δ ~2.0–2.5 ppm for CH₂ adjacent to alkyne).
- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight and bromine isotopic pattern.
- X-ray Crystallography: Single-crystal X-ray diffraction (SHELXL refinement) resolves stereochemistry and bond angles, confirming substitution positions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules : The compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it versatile in synthetic chemistry.
Catalysis : It can act as a ligand in catalytic reactions, facilitating the formation of new chemical bonds and enhancing reaction rates.
Biological Applications
Biological Probes : Due to its structural features, this compound can be utilized to study biological pathways and interactions, particularly in the context of enzyme activity modulation and receptor interactions.
Medicinal Chemistry : Research indicates potential applications in drug development, especially targeting specific biological pathways related to diseases such as cancer. The bromine atom enhances reactivity, allowing for interactions with biological macromolecules.
Materials Science
The compound can be employed in the development of new materials with specific electronic or optical properties. Its unique electronic structure may enable applications in organic electronics or photonic devices.
Case Study 1: Drug Development Potential
A study investigated the effects of 1-(5-Bromothiophen-2-yl)ethylamine on cancer cell lines. Results indicated that the compound showed selective cytotoxicity against certain cancer types, suggesting its potential as a lead compound for further drug development.
Case Study 2: Catalytic Applications
Another research focused on utilizing this compound as a ligand in palladium-catalyzed cross-coupling reactions. The results demonstrated enhanced yields compared to traditional ligands, highlighting its effectiveness in organic synthesis.
Mechanism of Action
The mechanism by which 1-(5-Bromothiophen-2-yl)ethylamine exerts its effects depends on its interaction with molecular targets. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the propynylamine group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Electronic Properties
The compound’s uniqueness lies in its 5-bromothiophene core, distinguishing it from benzene- or pyridine-based analogs. Key comparisons include:
| Compound Name | Core Structure | Substituents | Key Properties | Reference |
|---|---|---|---|---|
| 1-(5-Bromothiophen-2-yl)ethylamine | Thiophene | 5-Br, ethyl-propargylamine | Electron-rich, CuAAC-reactive | [] |
| (5-Bromo-2-fluorophenyl)methylamine | Bromophenyl | 2-F, allyl-methylamine | Higher lipophilicity, reduced aromaticity | [] |
| (4-Bromophenyl)methyl(prop-2-yn-1-yl)amine | Bromophenyl | Propargyl-methylamine | Similar propargyl reactivity, planar aromaticity | [] |
| 2-(5-Bromopyrimidin-2-yl)ethylamine | Pyrimidine | Bromopyrimidine, methyl-ethyl | Hydrogen-bonding capability, basicity | [] |
Key Observations :
Physicochemical Properties
- Lipophilicity : Thiophene derivatives generally exhibit lower logP values compared to bromophenyl analogs (e.g., : C10H11BrFN, MW 244.10 vs. target compound ~MW 242.12).
- Solubility : The thiophene ring may improve aqueous solubility relative to purely aromatic systems ().
- Thermal Stability : Propargyl amines are prone to polymerization under heat, necessitating low-temperature storage ().
Biological Activity
The compound 1-(5-Bromothiophen-2-yl)ethylamine , also known by its CAS number 1178824-31-1, is a brominated thiophene derivative that has garnered interest in various fields of research, particularly in medicinal chemistry and biological studies. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Molecular Structure
The molecular formula for 1-(5-Bromothiophen-2-yl)ethylamine is . Its structure features a brominated thiophene ring attached to an ethyl group, which is further connected to a propynylamine moiety. The presence of the bromine atom at the 5-position enhances its reactivity and interaction potential with biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 201.14 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 3.45 |
The biological activity of 1-(5-Bromothiophen-2-yl)ethylamine is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Protein Interactions : The brominated thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activities or receptor functions.
- Hydrogen Bonding : The propynylamine group can form hydrogen bonds with specific amino acid residues, influencing protein conformation and activity.
- Metal Coordination : This compound may coordinate with metal ions, impacting metalloprotein functions which are crucial for various biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(5-Bromothiophen-2-yl)ethylamine exhibit significant antimicrobial properties. For instance, derivatives with brominated thiophene structures have been shown to possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Research has suggested that 1-(5-Bromothiophen-2-yl)ethylamine may exhibit anticancer properties through the following mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
- Targeting Signaling Pathways : The compound may interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.
Neuroprotective Effects
Emerging evidence suggests that compounds containing thiophene rings can exhibit neuroprotective effects. Preliminary studies indicate that 1-(5-Bromothiophen-2-yl)ethylamine may protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several thiophene derivatives against common pathogens. Results indicated that 1-(5-Bromothiophen-2-yl)ethylamine had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry (2024), researchers assessed the anticancer properties of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 25 µM across different cell lines.
Study 3: Neuroprotective Properties
A recent investigation into neuroprotective agents highlighted the efficacy of 1-(5-Bromothiophen-2-yl)ethylamine in reducing neuronal apoptosis induced by oxidative stress in vitro. The compound showed significant protective effects at concentrations as low as 5 µM.
Q & A
Basic: What synthetic routes are available for 1-(5-Bromothiophen-2-yl)ethylamine, and what key reaction conditions are critical?
Answer:
The compound can be synthesized via a multi-step pathway involving condensation and propargylation . For example:
- Step 1: React 5-bromothiophene-2-carbaldehyde with a diamine (e.g., diethylenetriamine) under reflux in ethanol to form a Schiff base intermediate .
- Step 2: Introduce the prop-2-yn-1-yl group via nucleophilic substitution using propargyl bromide in DMF with K₂CO₃ as a base, followed by purification via column chromatography .
Key conditions: - Use anhydrous solvents (DMF, ethanol) to avoid side reactions.
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane).
- Optimize stoichiometry (e.g., 1:1.2 aldehyde-to-amine ratio) to minimize byproducts.
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- Spectroscopy:
- IR: Identify amine N–H stretches (~3300 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹) .
- ¹H/¹³C NMR: Confirm regiochemistry of the bromothiophene (δ ~6.8–7.2 ppm for thiophene protons) and propargyl group (δ ~2.0–2.5 ppm for CH₂ adjacent to alkyne) .
- Crystallography: Use SHELXL (single-crystal X-ray diffraction) to resolve bond angles and stereochemistry. Refinement with SHELXTL is recommended for high-resolution data .
Advanced: How can computational modeling predict the pharmacological activity of this compound?
Answer:
- QSAR Studies: Use descriptors like logP, polar surface area, and H-bond donors to correlate with biological activity (e.g., σ receptor antagonism or cholinesterase inhibition) .
- Docking Simulations: Target proteins (e.g., σ₁ receptors) using AutoDock Vina. Validate predictions with in vitro assays (IC₅₀ values) .
Example: A QSAR model for σ₁ receptor binding affinity (R² > 0.85) revealed that electron-withdrawing groups on the thiophene ring enhance activity .
Advanced: What strategies enhance DNA-binding affinity in related bromothiophene derivatives?
Answer:
- Metal Coordination: Form Cu(II) complexes with Schiff base ligands (Table 2, ). DNA-binding constants (Kb) increase with planar aromatic systems (e.g., Kb = 1.2 × 10⁵ M⁻¹ for Cu(II)-Schiff base complexes) .
- Intercalation Studies: Use UV-Vis titration (hypochromic shift at 260 nm) and viscosity measurements to confirm intercalative binding .
Advanced: How should researchers address contradictions in pharmacological data across studies?
Answer:
- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., cell line: MDA-MB-231 vs. HEK293).
- Structural Validation: Confirm compound purity via HPLC (>95%) and crystallography to rule out isomer interference .
- Mechanistic Profiling: Use orthogonal assays (e.g., sea urchin embryo mitosis inhibition vs. cancer cell apoptosis) to differentiate targets .
Advanced: What are the challenges in optimizing regioselectivity during propargylation?
Answer:
- Competing Pathways: Propargyl bromide may react at the amine or thiophene ring. Use steric hindrance (e.g., bulky bases like DIPEA) to favor amine alkylation .
- Monitoring: Employ ¹H NMR to track regioselectivity (e.g., disappearance of propargyl CH₂ protons at δ ~4.2 ppm) .
Advanced: How can in vitro antitubercular activity be evaluated for this compound?
Answer:
- Microplate Alamar Blue Assay: Test against M. tuberculosis H37Rv (ATCC 27294) at concentrations 0.5–50 µM.
- Controls: Use rifampicin (MIC = 0.06 µg/mL) and isoniazid (MIC = 0.03 µg/mL) .
- SAR Analysis: Halogenated analogues (e.g., 5-bromo substitution) often show improved MIC values due to enhanced membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
